(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine
Description
The compound (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is a substituted imidazole derivative characterized by a 5-methylimidazole core, a methanamine (-CH2NH2) substituent at the 4-position, and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position. The SEM group is a common strategy to protect amines during synthetic processes, enhancing solubility in organic solvents and preventing undesired side reactions .
Properties
Molecular Formula |
C11H23N3OSi |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
[5-methyl-1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]methanamine |
InChI |
InChI=1S/C11H23N3OSi/c1-10-11(7-12)13-8-14(10)9-15-5-6-16(2,3)4/h8H,5-7,9,12H2,1-4H3 |
InChI Key |
JIBQEAXJDSCOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1COCC[Si](C)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of an imidazole derivative with a trimethylsilyl-protected alcohol. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl group, which can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazole carboxylic acid, while reduction could produce an imidazole alcohol.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its imidazole ring, which is known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting or modulating enzyme activity. The trimethylsilyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Substituent Analysis of Imidazole Derivatives
The imidazole ring is a versatile scaffold in drug design. Below is a comparative analysis of key analogs:
Key Structural Differences and Implications
Protecting Groups :
- The SEM group in the target compound enhances stability during synthesis compared to benzyl or methoxyethyl groups (e.g., in ), which may hydrolyze under acidic conditions .
- Nitro groups () confer electrophilic reactivity but increase toxicity risks, limiting their therapeutic use .
Amine Functionalization :
- The 4-methanamine group in the target compound allows for further derivatization (e.g., coupling with carboxylic acids or carbonyls), unlike the ester or nitro groups in analogs .
Biological Activity
(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is a synthetic organic compound belonging to the imidazole class, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure includes a trimethylsilyl group which enhances its stability and solubility. The imidazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Molecular Formula
- Chemical Formula : C10H20N2OSi
- Molecular Weight : 212.37 g/mol
Biological Activity Overview
Research indicates that (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazole compounds can act against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's structural features may enhance its efficacy against bacterial strains.
- Anticancer Potential : The imidazole moiety is implicated in inhibiting key enzymes involved in cancer progression. Studies have shown that similar compounds can inhibit the RAS/MAPK pathway, crucial for oncogenesis, indicating potential therapeutic applications in cancer treatment.
- Enzyme Interaction : The compound may modulate enzyme activity by coordinating with metal ions at active sites, influencing metabolic pathways.
The mechanism of action involves:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, inhibiting enzyme activity.
- Lipophilicity : The trimethylsilyl group affects the compound's permeability across cellular membranes, enhancing bioavailability.
1. Antimicrobial Activity
A study screened various imidazole derivatives for antimicrobial properties, identifying several with significant activity against MRSA. For instance:
- Compound A : MIC ≤ 0.25 µg/mL against MRSA.
- Compound B : Exhibited no cytotoxicity at tested concentrations, highlighting the safety profile of certain derivatives .
| Compound | MIC (µg/mL) | Cytotoxicity |
|---|---|---|
| A | ≤ 0.25 | None |
| B | 16 | Present |
2. Anticancer Activity
Research on similar imidazole derivatives has shown promising results in inhibiting cancer cell lines:
- IC50 Values : Compounds demonstrated IC50 values ranging from 9.3 nM to 77.4 nM against various cancer cell lines, indicating strong antiproliferative effects .
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| C | SNU16 | 77.4 |
| D | KG1 | 25.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
